molecular formula C13H10N2 B179634 3-(naphthalen-1-yl)-1H-pyrazole CAS No. 150433-19-5

3-(naphthalen-1-yl)-1H-pyrazole

Cat. No.: B179634
CAS No.: 150433-19-5
M. Wt: 194.23 g/mol
InChI Key: TVZLXTOULIAGKU-UHFFFAOYSA-N
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Description

3-(naphthalen-1-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a naphthalene group at the 3-position Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions, and naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-1-yl)-1H-pyrazole typically involves the cyclization of hydrazine derivatives with 1-naphthyl ketones. One common method is the reaction of 1-naphthylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The reaction can be carried out in solvents such as ethanol or acetic acid, and the product is usually purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(naphthalen-1-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce any double bonds or nitro groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

3-(Naphthalen-1-yl)-1H-pyrazole and its derivatives exhibit a range of biological activities, making them valuable in medicinal chemistry. Key applications include:

  • Anticancer Activity : Research indicates that pyrazole derivatives, including those containing naphthalene moieties, demonstrate potent antiproliferative effects against various cancer cell lines. For instance, compounds derived from this compound showed significant cytotoxicity against breast cancer cell lines (MDA-MB-231 and T-47D) with IC50 values ranging from 3.14 to 4.92 µM . These compounds were also evaluated for their ability to inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer progression.
  • Anti-inflammatory Properties : Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, 2-(5-substituted-1H-pyrazol-3-yl)naphthalen-1-ol derivatives were tested for in vivo anti-inflammatory activity using carrageenan-induced paw edema in rats, showing promising results compared to standard anti-inflammatory drugs .
  • Antimicrobial Effects : The compound has also been studied for its antibacterial properties. Synthesized copper complexes of naphthalene pyrazole ligands were evaluated against pathogenic strains such as Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating significant antimicrobial activity .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

StudyFocusFindings
Abdellatif et al. (2022)Anti-inflammatory activityCompounds exhibited IC50 values ranging from 0.02 to 0.04 µM against COX-2, indicating strong anti-inflammatory potential .
Nature Scientific Reports (2022)Anticancer propertiesCompounds showed significant cytotoxicity against breast cancer cell lines with apoptosis induction rates up to 34% .
PMC (2021)Antimicrobial activityCopper complexes demonstrated effective inhibition against multiple bacterial strains, showcasing their potential as therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(naphthalen-1-yl)-1H-pyrazole is unique due to the presence of both a pyrazole ring and a naphthalene group, which confer distinct chemical and biological properties.

Biological Activity

3-(Naphthalen-1-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound this compound features a naphthalene moiety attached to a pyrazole ring, which contributes to its unique chemical properties. The synthesis typically involves the condensation of naphthalene derivatives with hydrazines or other suitable reagents under controlled conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds synthesized from this base structure have shown potent antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231 and T-47D) with IC50 values ranging from 3.14 to 4.92 µM .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3-(Naphthalen-1-yl)-4,5-dihydro-pyrazoleMDA-MB-2314.92Induction of apoptosis
3-(Naphthalen-1-yl)-thiazol-4(5H)-one hybridT-47D3.14Inhibition of cell proliferation

Antibacterial Activity

The antibacterial properties of this compound derivatives have also been investigated. Compounds such as Schiff bases derived from naphthalene-pyrazole structures have exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

Table 2: Antibacterial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Schiff base derivativeE. coli32 µg/mL
Schiff base derivativeS. aureus16 µg/mL

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to increased early and late apoptosis rates compared to control groups .
  • Enzyme Inhibition : The interaction with specific enzymes or receptors may inhibit critical cellular pathways, contributing to the observed anticancer and antibacterial effects .

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of pyrazole-thiazol hybrids derived from this compound demonstrated their ability to induce apoptosis in MDA-MB-231 cells by up to 34.22%, highlighting their potential as novel anticancer agents .

Case Study 2: Antibacterial Properties

Another investigation assessed the antibacterial efficacy of a series of naphthalene-pyrazole derivatives against UPEC strains responsible for urinary tract infections. Results indicated that these compounds could effectively inhibit bacterial growth, suggesting their utility in treating resistant infections .

Properties

IUPAC Name

5-naphthalen-1-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-15-13/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZLXTOULIAGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371789
Record name 3-(naphthalen-1-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150433-19-5
Record name 3-(1-Naphthalenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150433-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(naphthalen-1-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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